2-(3-bromophenyl)oxetane
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Overview
Description
2-(3-Bromophenyl)oxetane is an organic compound featuring a four-membered oxetane ring bonded to a bromophenyl group. The oxetane ring is known for its significant ring strain, which imparts unique reactivity to the molecule. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its distinctive structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-bromo-phenyl-substituted epoxides under acidic or basic conditions. Another approach involves the Paternò–Büchi reaction, a [2+2] cycloaddition of alkenes with carbonyl compounds under UV light, to form the oxetane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. These methods often involve scalable cyclization reactions and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ring-Opening Reactions: The strained oxetane ring can be opened by nucleophiles, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, potassium thiolate, and primary amines. These reactions often require polar aprotic solvents and elevated temperatures.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.
Major Products:
Substitution Reactions: Products include 2-(3-aminophenyl)oxetane, 2-(3-thiophenyl)oxetane, and other substituted derivatives.
Ring-Opening Reactions: Products depend on the nucleophile used and can include linear alcohols, ethers, and other functionalized compounds.
Scientific Research Applications
2-(3-Bromophenyl)oxetane has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials, including polymers and resins, due to its unique reactivity and structural properties
Chemical Biology: Researchers use this compound to study biological pathways and interactions, leveraging its ability to form stable yet reactive intermediates.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)oxetane involves its ability to undergo ring-opening and substitution reactions. The oxetane ring’s strain makes it a reactive intermediate, facilitating interactions with various biological targets. In medicinal chemistry, this reactivity is harnessed to design compounds that can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
Oxetanocin A: A natural product with antiviral properties.
Thromboxane A2: A biologically active oxetane-containing compound involved in platelet aggregation.
Uniqueness: 2-(3-Bromophenyl)oxetane is unique due to the presence of the bromophenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable tool in various research applications .
Properties
CAS No. |
51699-56-0 |
---|---|
Molecular Formula |
C9H9BrO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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